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Compound of Interest

Compound Name: L-Selectin

Cat. No.: B1148426 Get Quote

This in-depth technical guide provides a comprehensive review of L-selectin (CD62L) research

for scientists, researchers, and drug development professionals. L-selectin is a cell adhesion

molecule crucial for the initial tethering and rolling of leukocytes on endothelial surfaces, a

critical step in immune surveillance and inflammatory responses. This document details its

structure, function, signaling pathways, and the mechanisms of its ectodomain shedding.

Furthermore, it offers a compilation of quantitative data, detailed experimental protocols, and

visual diagrams to facilitate a deeper understanding of L-selectin in health and disease.

Quantitative Data on L-selectin
The following tables summarize key quantitative data from various L-selectin research articles,

providing a comparative overview of its expression, binding kinetics, and functional parameters.

Table 1: L-selectin Expression on Immune Cells
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Cell Type Species

Expression
Level
(molecules/cell
)

Method Reference

Leukocyte

(average)
Human ~50,000 - 70,000 Flow Cytometry [1]

Neutrophil Human High Flow Cytometry [2]

Classical

Monocyte
Human High Flow Cytometry [2]

Naïve T-

lymphocyte
Human High Flow Cytometry [2]

Lymphoid-primed

hematopoietic

stem cells

(CD10-CD62Lhi)

Human High Flow Cytometry [1]

T-cell (in lymph

node)
Mouse

Reduced

(compared to

blood)

Flow Cytometry [3]

Table 2: Binding Kinetics of L-selectin and its Ligands
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Interacting
Molecules

Parameter Value Method Reference

L-selectin :

GlyCAM-1
Kd 108 µM

Surface Plasmon

Resonance

L-selectin :

GlyCAM-1
koff ≥10 s-1

Surface Plasmon

Resonance

L-selectin :

Leukocyte ligand
k°off 7.0 ± 0.49 s-1 Flow Chamber [4]

L-selectin : PNAd k°off 6.8 ± 0.2 s-1 Flow Chamber [4]

L-selectin :

Leukocyte ligand

Mechanical bond

length (σ)
0.24 ± 0.02 Å Flow Chamber [4]

L-selectin : PNAd
Mechanical bond

length (σ)
0.20 ± 0.01 Å Flow Chamber [4]

L-selectin :

PSGL-1
Kd 47 µM

Biochemical

Binding Assay
[5]

L-selectin : 6-

sulfo SLex
Kd low millimolar

Biochemical

Binding Assay
[5]

Table 3: Leukocyte Rolling Velocities Mediated by L-
selectin
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Condition Cell Type
Rolling
Velocity (µm/s)

Shear Stress
(dyn/cm²)

Reference

Untreated wild-

type mice
Leukocytes 55 Not specified [6]

Wild-type mice +

metalloprotease

inhibitor (KD-IX-

73-4)

Leukocytes 35 Not specified [6]

TNF-α treated E-

selectin-deficient

mice

Leukocytes 23 Not specified [6]

TNF-α treated E-

selectin-deficient

mice + KD-IX-73-

4

Leukocytes 16 Not specified [6]

Wild-type L-

selectin

transfectants on

HUVEC

300.19 cells 272 ± 9 Not specified [7]

Dimerized L-

selectin

transfectants on

HUVEC

300.19 cells 175 ± 12 Not specified [7]

Table 4: Soluble L-selectin Levels
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Condition Species Concentration Method Reference

Healthy human

plasma
Human 0.7 - 1.5 µg/mL ELISA [1]

ADAM17ΔZn/

ΔZn-chimeric

mice plasma

Mouse
0.47 ± 0.12

µg/mL
ELISA [8]

ADAM17+/+-

chimeric mice

plasma

Mouse
0.51 ± 0.17

µg/mL
ELISA [8]

Experimental Protocols
This section provides detailed methodologies for key experiments frequently used in L-selectin
research.

Parallel-Plate Flow Chamber Assay for Leukocyte
Rolling
This assay simulates the physiological conditions of blood flow to study the adhesion and

rolling of leukocytes on endothelial cells or purified ligands.

Materials:

Parallel-plate flow chamber apparatus

Syringe pump

Inverted microscope with a camera

Culture dishes (35 mm) coated with human umbilical vein endothelial cells (HUVECs) or

purified L-selectin ligands (e.g., P-selectin/Fc, E-selectin/Fc)

Leukocyte suspension (e.g., isolated human neutrophils or a cell line like HL-60)

Assay buffer (e.g., Hanks' Balanced Salt Solution with Ca2+ and Mg2+)
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Vacuum source

Procedure:

Preparation of the Substrate:

Culture HUVECs to confluence in 35 mm dishes. For studying inflammatory conditions,

stimulate the HUVEC monolayer with a cytokine like TNF-α for 4-6 hours to induce the

expression of selectin ligands.

Alternatively, coat the dishes with a solution of purified selectin-Fc chimera (e.g., 0.2

µg/mL P-selectin/Fc or E-selectin/Fc in PBS) overnight at 4°C.[9] Block non-specific

binding with a solution of 1% BSA in PBS for 1 hour at room temperature.

Assembly of the Flow Chamber:

Place the culture dish with the prepared substrate on the microscope stage.

Carefully lower the parallel-plate flow chamber onto the dish, ensuring no air bubbles are

trapped.

Apply a vacuum to create a seal between the chamber and the dish, forming a channel of

defined dimensions over the cell monolayer or protein-coated surface.

Perfusion and Data Acquisition:

Prepare a suspension of leukocytes in the assay buffer at a concentration of

approximately 1 x 106 cells/mL.

Connect the inlet of the flow chamber to a syringe containing the leukocyte suspension

mounted on a syringe pump. Connect the outlet to a waste container.

Initiate the flow at a desired shear stress (e.g., 1-5 dyn/cm²), which is controlled by the

flow rate of the syringe pump and the dimensions of the flow chamber.[4][10]

Record the interactions of leukocytes with the substrate using the inverted microscope and

camera for a defined period (e.g., 5-10 minutes).
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Data Analysis:

Analyze the recorded videos using image analysis software (e.g., ImageJ).

Quantify the number of rolling cells per field of view per unit of time.

Measure the velocity of individual rolling cells by tracking their movement over several

frames.

ELISA for Soluble L-selectin (sL-selectin)
This enzyme-linked immunosorbent assay is used to quantify the concentration of soluble L-
selectin in biological fluids like serum or plasma.

Materials:

96-well microplate pre-coated with a capture anti-human L-selectin monoclonal antibody

Human serum or plasma samples

Recombinant human sL-selectin standard

Biotinylated detection anti-human L-selectin monoclonal antibody

Streptavidin-HRP conjugate

TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution

Stop solution (e.g., 1 M H2SO4)

Wash buffer (e.g., PBS with 0.05% Tween-20)

Assay diluent (e.g., PBS with 1% BSA)

Microplate reader

Procedure:

Preparation of Reagents and Samples:
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Prepare a standard curve by performing serial dilutions of the recombinant human sL-
selectin standard in assay diluent.

Dilute the serum or plasma samples in assay diluent (e.g., 1:100 dilution).[11]

Assay Protocol:

Add 100 µL of standards, samples, and blanks (assay diluent only) to the appropriate wells

of the pre-coated microplate.

Incubate for 2 hours at room temperature.

Wash the wells three times with wash buffer.

Add 100 µL of the biotinylated detection antibody to each well.

Incubate for 1 hour at room temperature.

Wash the wells three times with wash buffer.

Add 100 µL of streptavidin-HRP conjugate to each well.

Incubate for 30 minutes at room temperature in the dark.

Wash the wells five times with wash buffer.

Add 100 µL of TMB substrate solution to each well.

Incubate for 15-30 minutes at room temperature in the dark, or until a color change is

observed.

Add 50 µL of stop solution to each well to stop the reaction.

Data Analysis:

Measure the absorbance of each well at 450 nm using a microplate reader.

Subtract the absorbance of the blank from all other readings.
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Generate a standard curve by plotting the absorbance values of the standards against

their known concentrations.

Determine the concentration of sL-selectin in the samples by interpolating their

absorbance values on the standard curve.

Immunofluorescence Staining for L-selectin on
Leukocytes
This protocol describes the staining of L-selectin on the surface of leukocytes for visualization

by fluorescence microscopy or quantification by flow cytometry.

Materials:

Leukocyte suspension

Phycoerythrin (PE)-conjugated anti-human L-selectin monoclonal antibody (or an

unconjugated primary antibody and a fluorescently-labeled secondary antibody)

Isotype control antibody

Fixation buffer (e.g., 1-4% paraformaldehyde in PBS)

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS, if staining intracellular domains)

Blocking buffer (e.g., PBS with 5% BSA)

Wash buffer (PBS)

Mounting medium with DAPI (for microscopy)

Microscope slides and coverslips (for microscopy)

Flow cytometer

Procedure for Fluorescence Microscopy:

Cell Preparation and Fixation:
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Adhere the leukocyte suspension to poly-L-lysine coated microscope slides.

Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.

[12]

Wash the cells three times with PBS.

Staining:

Block non-specific antibody binding by incubating the cells with blocking buffer for 30-60

minutes at room temperature.

Incubate the cells with the PE-conjugated anti-L-selectin antibody (or the primary

antibody) diluted in blocking buffer for 1 hour at room temperature in a humidified

chamber.

If using an unconjugated primary antibody, wash the cells three times with PBS and then

incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in

the dark.

Wash the cells three times with PBS in the dark.

Mounting and Visualization:

Mount the coverslips onto the slides using a mounting medium containing DAPI to

counterstain the nuclei.

Visualize the stained cells using a fluorescence microscope with the appropriate filter sets

for PE and DAPI.

Procedure for Flow Cytometry:

Cell Staining:

Resuspend approximately 1 x 106 leukocytes in 100 µL of staining buffer (e.g., PBS with

2% FBS).
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Add the PE-conjugated anti-L-selectin antibody or the isotype control antibody at the

manufacturer's recommended concentration.

Incubate for 30 minutes on ice in the dark.

Wash the cells twice with staining buffer by centrifugation.

Data Acquisition and Analysis:

Resuspend the cells in 500 µL of staining buffer.

Acquire the data on a flow cytometer, exciting with the appropriate laser and detecting the

PE fluorescence.

Analyze the data using flow cytometry software to determine the percentage of L-selectin
positive cells and the mean fluorescence intensity, which is proportional to the number of

L-selectin molecules per cell.

Signaling Pathways, Experimental Workflows, and
Logical Relationships
The following diagrams, created using the DOT language for Graphviz, illustrate key processes

in L-selectin research.

L-selectin Signaling Pathway Leading to Integrin
Activation
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Caption: L-selectin signaling cascade leading to integrin activation and firm leukocyte

adhesion.

Experimental Workflow of a Parallel-Plate Flow Chamber
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Caption: Workflow for studying L-selectin-mediated leukocyte rolling using a parallel-plate flow

chamber.

L-selectin Shedding Mechanism
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Caption: The process of L-selectin shedding from the leukocyte surface, mediated by

ADAM17.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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